
Trichloroethyl 2-bromoisovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloroethyl 2-bromoisovalerate: is an organic compound with the molecular formula C7H11BrCl3O2 It is a derivative of 2-bromoisovaleric acid, where the ethyl group is substituted with a trichloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichloroethyl 2-bromoisovalerate typically involves the esterification of 2-bromoisovaleric acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloroethyl 2-bromoisovalerate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group using reducing agents like zinc in acetic acid.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromoisovaleric acid and 2,2,2-trichloroethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Zinc dust in acetic acid or lithium aluminum hydride in ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Nucleophilic Substitution: Substituted derivatives of 2-bromoisovalerate.
Reduction: Ethyl 2-bromoisovalerate.
Hydrolysis: 2-bromoisovaleric acid and 2,2,2-trichloroethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichloroethyl 2-bromoisovalerate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It may also serve as a substrate for investigating the activity of esterases and other hydrolytic enzymes.
Medicine: this compound has potential applications in medicinal chemistry for the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological properties that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical transformations.
Wirkmechanismus
The mechanism of action of Trichloroethyl 2-bromoisovalerate involves its interaction with nucleophiles and reducing agents. The trichloroethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. In reduction reactions, the trichloroethyl group is converted to an ethyl group, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromoisovalerate: Similar in structure but lacks the trichloroethyl group, making it less reactive in nucleophilic substitution reactions.
2,2,2-Trichloroethyl chloroformate: Shares the trichloroethyl group but differs in its functional groups, leading to different reactivity and applications.
2,2,2-Trichloroethanol: A simpler compound with similar reactivity in reduction reactions but lacks the ester functionality.
Uniqueness: Trichloroethyl 2-bromoisovalerate is unique due to the presence of both the trichloroethyl and bromoisovalerate moieties. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions enhances its utility in various research and industrial applications.
Eigenschaften
CAS-Nummer |
64047-48-9 |
|---|---|
Molekularformel |
C7H10BrCl3O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H10BrCl3O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
QLWAWPABINQVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OCC(Cl)(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



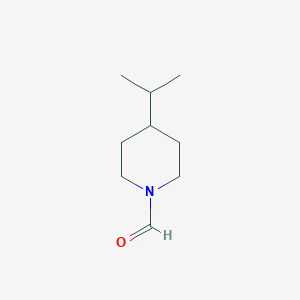
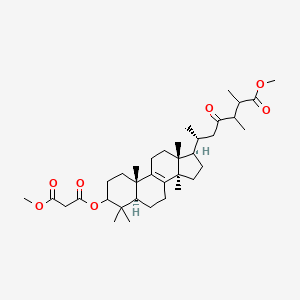
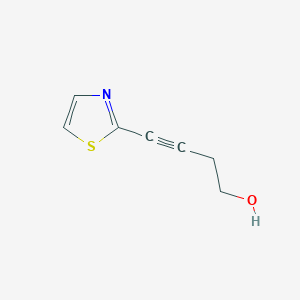

![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)

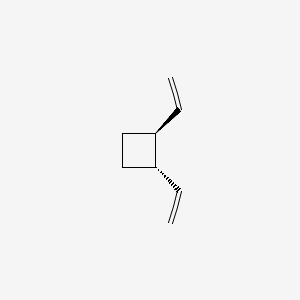
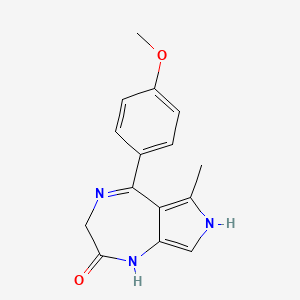
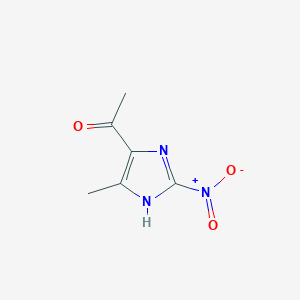
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
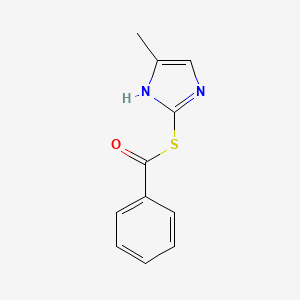
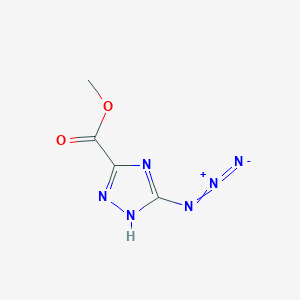
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
